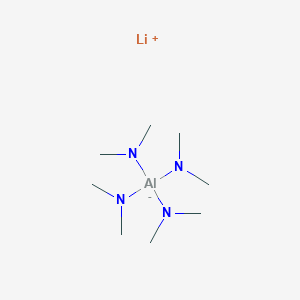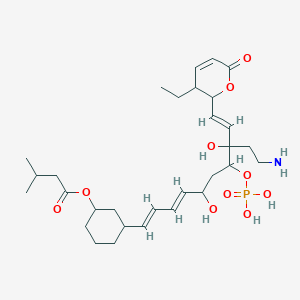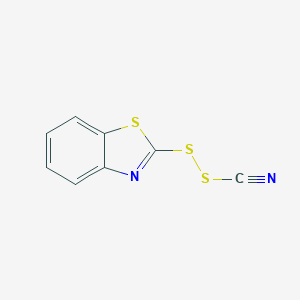
1,3-Benzothiazol-2-ylsulfanyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzothiazol-2-ylsulfanyl thiocyanate is a chemical compound that belongs to the class of thiosemicarbazones. It has been widely studied for its potential applications in the field of scientific research. This compound has shown promising results in various studies related to biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1,3-Benzothiazol-2-ylsulfanyl thiocyanate is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and proteins involved in cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
1,3-Benzothiazol-2-ylsulfanyl thiocyanate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess antimicrobial, antifungal, and antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3-Benzothiazol-2-ylsulfanyl thiocyanate in lab experiments include its broad spectrum of activity against various biological targets, its relatively low toxicity, and its potential use as a fluorescent probe. However, its limitations include its poor solubility in water and its potential for non-specific binding to biological molecules.
Zukünftige Richtungen
There are several future directions for the study of 1,3-Benzothiazol-2-ylsulfanyl thiocyanate. These include the development of more efficient synthesis methods, the exploration of its potential use as a fluorescent probe for the detection of various biological molecules, and the investigation of its potential use in combination with other anticancer agents. Additionally, further studies are needed to fully understand its mechanism of action and its potential for clinical use.
Synthesemethoden
The synthesis of 1,3-Benzothiazol-2-ylsulfanyl thiocyanate can be achieved through the reaction of 2-aminothiophenol with carbon disulfide and ammonium thiocyanate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1,3-Benzothiazol-2-ylsulfanyl thiocyanate has been extensively studied for its potential applications in scientific research. It has been shown to possess anticancer, antimicrobial, antifungal, and antiviral properties. In addition, it has also been studied for its potential use as a fluorescent probe for the detection of various biological molecules.
Eigenschaften
CAS-Nummer |
114698-09-8 |
|---|---|
Produktname |
1,3-Benzothiazol-2-ylsulfanyl thiocyanate |
Molekularformel |
C8H4N2S3 |
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
1,3-benzothiazol-2-ylsulfanyl thiocyanate |
InChI |
InChI=1S/C8H4N2S3/c9-5-11-13-8-10-6-3-1-2-4-7(6)12-8/h1-4H |
InChI-Schlüssel |
XUYMIKFOWONGAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SSC#N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)SSC#N |
Synonyme |
2-Benzothiazolesulfenicacid,anhydridewithHSCN(6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



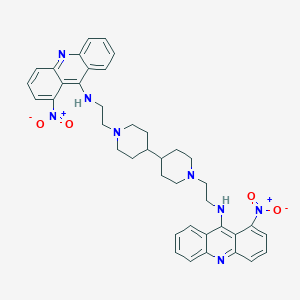
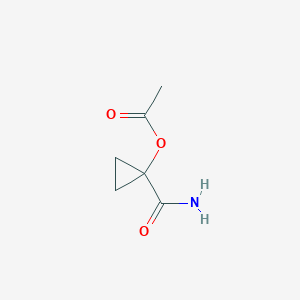
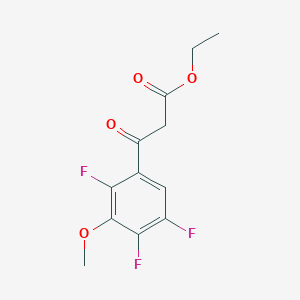
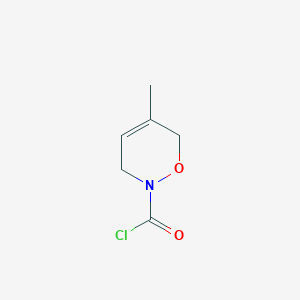
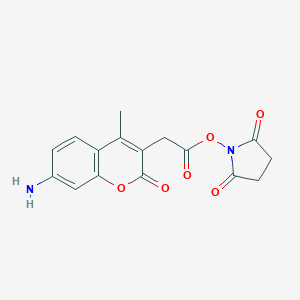
![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)
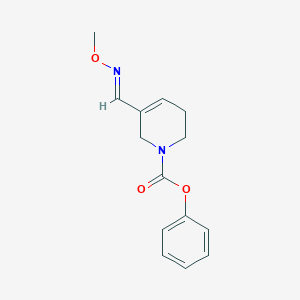
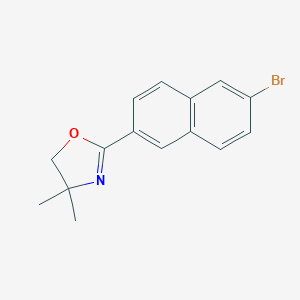
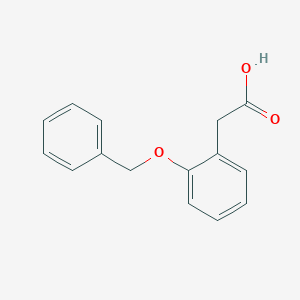
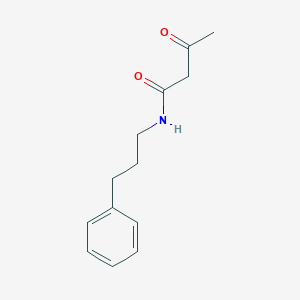
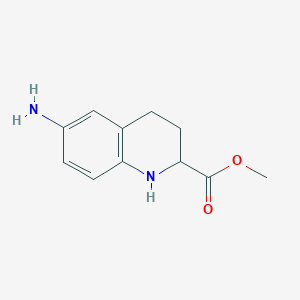
![2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde](/img/structure/B45144.png)
